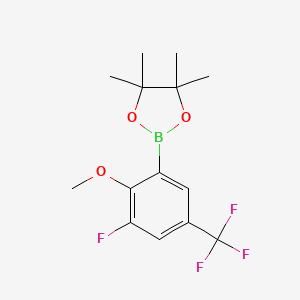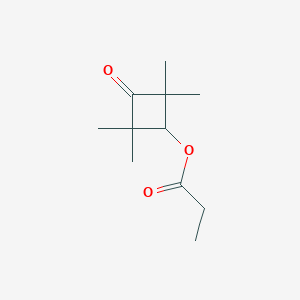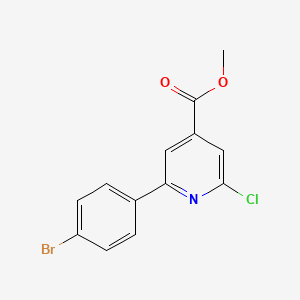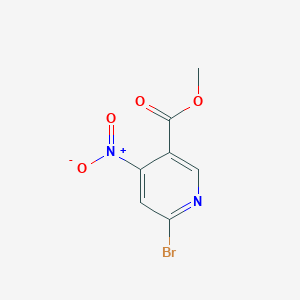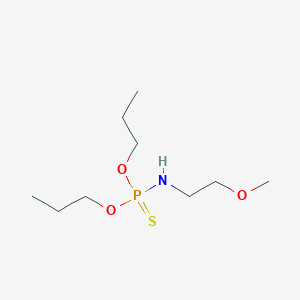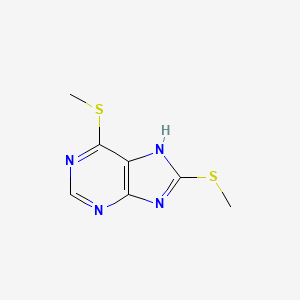
2-(2-Chloroethyl)-1,4-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethyl)-1,4-dimethoxybenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where two methoxy groups are attached to the benzene ring at the 1 and 4 positions, and a 2-chloroethyl group is attached at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4-dimethoxybenzene typically involves the alkylation of 1,4-dimethoxybenzene with 2-chloroethanol. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide to deprotonate the hydroxyl group of 2-chloroethanol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the product compared to batch processes.
化学反应分析
Types of Reactions
2-(2-Chloroethyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
科学研究应用
2-(2-Chloroethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Chloroethyl)-1,4-dimethoxybenzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy groups can also participate in oxidation reactions, contributing to the compound’s reactivity.
相似化合物的比较
Similar Compounds
2-Chloroethyl methyl ether: Similar in structure but with a methyl group instead of the benzene ring.
Mustard gas (bis(2-chloroethyl) sulfide): Contains two chloroethyl groups attached to a sulfur atom.
Tris(2-chloroethyl) phosphate: Contains three chloroethyl groups attached to a phosphate group.
属性
CAS 编号 |
51016-50-3 |
|---|---|
分子式 |
C10H13ClO2 |
分子量 |
200.66 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
CQUYANXSZXKQAI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


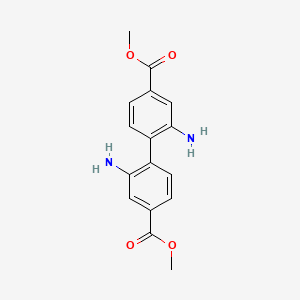
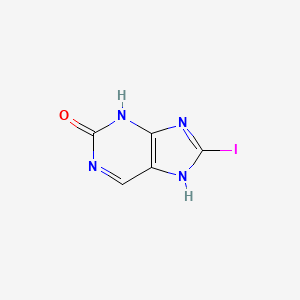

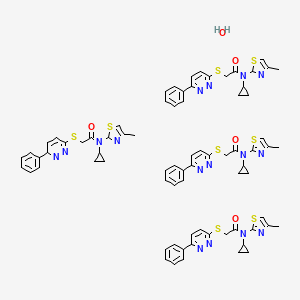
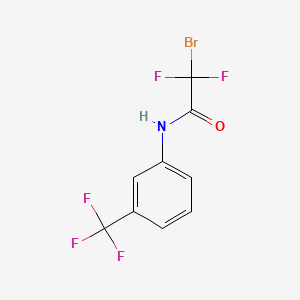

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
